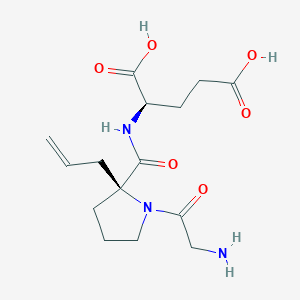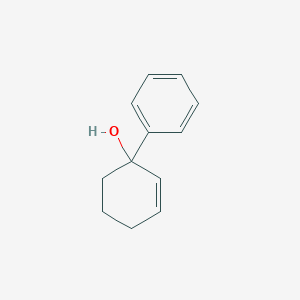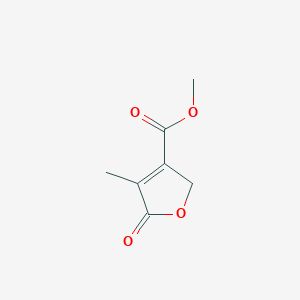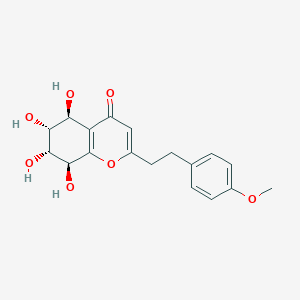
((S)-2-Allyl-1-glycylpyrrolidine-2-carbonyl)-D-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a small molecule with the chemical formula C10H14N2O2 and a molar mass of 194.23 g/mol . NNZ2591 is being developed by Neuren Pharmaceuticals for the treatment of various neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, Pitt Hopkins syndrome, and Prader-Willi syndrome .
準備方法
NNZ2591 is synthesized through a series of chemical reactions involving the formation of a cyclic structure. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. The process includes the use of reagents such as protecting groups, coupling agents, and catalysts to facilitate the formation of the desired cyclic structure . Industrial production methods for NNZ2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the compound.
化学反応の分析
NNZ2591 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NNZ2591 can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
NNZ2591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclic peptides and their properties . In biology, NNZ2591 is investigated for its potential neuroprotective and memory-enhancing effects . In medicine, it is being developed as a therapeutic agent for neurodevelopmental disorders, with ongoing clinical trials to evaluate its safety and efficacy . In industry, NNZ2591 may have applications in the development of new drugs and therapeutic agents for various conditions.
作用機序
The mechanism of action of NNZ2591 involves its interaction with insulin-like growth factor 1 (IGF-1) pathways. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies . NNZ2591, as a synthetic analog of cyclic glycine-proline, regulates the bioavailability of IGF-1 and facilitates brain development and normal functioning by modulating responses to disease, stress, and injury through various signaling pathways . The compound’s therapeutic benefits are likely due to its diverse effects on multiple molecular targets rather than a single specific target.
類似化合物との比較
NNZ2591 is similar to other cyclic peptides and synthetic analogs of IGF-1 derivatives. One such compound is trofinetide, an analog of glycine-proline-glutamate, which is being developed for the treatment of traumatic brain injury, Rett syndrome, and Fragile X syndrome . While both NNZ2591 and trofinetide share similar mechanisms of action, NNZ2591 is unique in its specific application to neurodevelopmental disorders such as Angelman syndrome and Phelan-McDermid syndrome . Other similar compounds include various cyclic peptides that are studied for their potential therapeutic effects in neurological conditions.
特性
分子式 |
C15H23N3O6 |
|---|---|
分子量 |
341.36 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-1-(2-aminoacetyl)-2-prop-2-enylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c1-2-6-15(7-3-8-18(15)11(19)9-16)14(24)17-10(13(22)23)4-5-12(20)21/h2,10H,1,3-9,16H2,(H,17,24)(H,20,21)(H,22,23)/t10-,15-/m1/s1 |
InChIキー |
QHHKDKVXLTYGAB-MEBBXXQBSA-N |
異性体SMILES |
C=CC[C@@]1(CCCN1C(=O)CN)C(=O)N[C@H](CCC(=O)O)C(=O)O |
正規SMILES |
C=CCC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)


![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)





![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
